Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Orthogonal protection Divergent synthesis Peptidomimetic chemistry

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS 1823774-69-1, molecular formula C₁₁H₁₈N₄O₃, MW 254.29 g·mol⁻¹) is a bifunctional heterocyclic building block that combines an N-Boc-protected azetidine ring directly attached at the 5-position of a 1,2,4-oxadiazole bearing a free aminomethyl substituent at the 3-position. The compound is catalogued in PubChem (CID with computed physicochemical descriptors including XLogP3-AA of -0.2, topological polar surface area (TPSA) of 94.5 Ų, one hydrogen bond donor, and six hydrogen bond acceptors.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 1823774-69-1
Cat. No. B1474350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate
CAS1823774-69-1
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CN
InChIInChI=1S/C11H18N4O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)14-18-9/h7H,4-6,12H2,1-3H3
InChIKeyAWUQPEMHIGTJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS 1823774-69-1): Orthogonally Protected Heterocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS 1823774-69-1, molecular formula C₁₁H₁₈N₄O₃, MW 254.29 g·mol⁻¹) is a bifunctional heterocyclic building block that combines an N-Boc-protected azetidine ring directly attached at the 5-position of a 1,2,4-oxadiazole bearing a free aminomethyl substituent at the 3-position [1]. The compound is catalogued in PubChem (CID 100023731) with computed physicochemical descriptors including XLogP3-AA of -0.2, topological polar surface area (TPSA) of 94.5 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. It belongs to the broader class of 3,5-disubstituted 1,2,4-oxadiazoles that have been established as peptidomimetic building blocks and privileged scaffolds in drug discovery programmes targeting protease inhibition, receptor modulation, and protein–protein interaction disruption [2][3].

Why In-Class 1,2,4-Oxadiazole–Azetidine Building Blocks Cannot Be Interchanged: The Case for CAS 1823774-69-1


Important note: High-strength differential evidence for this specific compound is limited in the open literature. As a research-grade building block, it has not been the subject of published head-to-head comparator studies. The differentiation arguments presented below are therefore drawn from computed physicochemical properties, structural logic, and class-level knowledge of 1,2,4-oxadiazole and azetidine SAR. Substituting this compound with a close analog—such as a methylene-linked oxadiazole–azetidine, an N-acetyl congener, or an analog bearing an alkyl/aryl group in place of the aminomethyl—introduces measurable changes in hydrogen-bonding capacity, conformational flexibility (rotatable bond count), lipophilicity, and the orthogonality of protecting groups, each of which can alter downstream synthetic efficiency, biological target engagement, and physicochemical profile [1][2].

Quantitative Differentiation Evidence for Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS 1823774-69-1) Versus Closest Analogs


Orthogonal Protection: Boc on Azetidine and Free Aminomethyl on Oxadiazole Enable Sequential Deprotection and Divergent Functionalization

The target compound presents a Boc-protected secondary amine on the azetidine ring (removable under acidic conditions) alongside a free primary aminomethyl group on the oxadiazole 3-position. This orthogonal protection motif permits sequential, chemoselective derivatization without protecting-group manipulation. In contrast, the close analog 1-(3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone replaces the Boc group with an acetyl moiety, which is not acid-labile and requires harsher deprotection conditions, limiting synthetic flexibility . The comparator tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate lacks a free amine on the oxadiazole entirely, forfeiting one vector for derivatization . Orthogonal protection in oxadiazole-based building blocks has been explicitly highlighted as a design principle enabling integration into larger, functionally diverse structures [1].

Orthogonal protection Divergent synthesis Peptidomimetic chemistry

Direct Azetidine–Oxadiazole Connectivity Reduces Rotatable Bond Count by One vs. Methylene-Linked Analogs, Enhancing Conformational Rigidity

The target compound connects the azetidine C3 position directly to the oxadiazole C5 position, yielding a rotatable bond count of 4 (PubChem-computed) [1]. The prevalent comparator subclass bearing a methylene linker between the azetidine and oxadiazole rings—exemplified by tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate and tert-butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate—introduces an additional freely rotatable C–C bond, increasing the total rotatable bond count to 5 or more, thereby increasing conformational entropy and potentially reducing target-binding affinity . In fragment-based and peptidomimetic design, reducing rotatable bond count is a validated strategy for improving ligand efficiency and binding enthalpy [2].

Conformational restriction Rotatable bonds Ligand efficiency

Aminomethyl Substituent Lowers Lipophilicity (XLogP3-AA = -0.2) Relative to Alkyl/Aryl-Substituted Analogs, Shifting Physicochemical Profile for CNS or Solubility-Critical Programmes

The target compound carries a polar aminomethyl substituent (-CH₂NH₂) on the oxadiazole 3-position, resulting in a computed XLogP3-AA of -0.2 [1]. By comparison, the isopropyl-substituted analog tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is predicted to have an XLogP >+1.5 owing to the hydrocarbon side chain . The pyridinyl analog tert-butyl 3-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate also exhibits higher lipophilicity due to the aromatic ring . The ~1.7+ log unit difference in lipophilicity translates to an approximately 50-fold difference in predicted octanol–water partition, with direct implications for aqueous solubility, CNS penetration potential, and metabolic clearance [2].

Lipophilicity modulation CNS drug design Aqueous solubility

Hydrogen Bond Donor Count of 1 (vs. 0 for Alkyl/Aryl Analogs) Provides a Specific Polar Interaction Anchor for Target Engagement

The target compound features one hydrogen bond donor (HBD)—the primary amine of the aminomethyl group—as computed by PubChem (Cactvs 3.4.8.18) [1]. In contrast, analogs bearing alkyl (isopropyl) or aryl (pyridinyl, phenyl) substituents at the oxadiazole 3-position have HBD = 0, lacking any donor functionality on the oxadiazole moiety . A single HBD is frequently critical for establishing a key hydrogen-bond interaction with a protein backbone carbonyl or side-chain acceptor in structure-based drug design; its absence in comparator building blocks means that post-synthetic modification is required to introduce this pharmacophoric feature, adding at least one synthetic step [2].

Hydrogen bond donor Target engagement Structure-based design

Procurement-Relevant Application Scenarios for Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (CAS 1823774-69-1)


Orthogonal Divergent Library Synthesis in Peptidomimetic Lead Generation

The orthogonal Boc/aminomethyl protection pattern enables medicinal chemistry teams to sequentially diversify the azetidine nitrogen (after Boc removal with TFA) and the oxadiazole aminomethyl group (via reductive amination or amide coupling) without protecting-group cross-talk. This divergent strategy maximizes the number of analogs generated per synthetic sequence, accelerating SAR exploration in peptidomimetic programmes targeting proteases or protein–protein interactions, as established for the 1,2,4-oxadiazole class [1]. Selection of this building block over the N-acetyl analog avoids a deprotection step, and selection over alkyl-substituted analogs recovers a derivatizable vector that would otherwise be absent .

Fragment-Based Drug Discovery Requiring Low Lipophilicity and Conformational Rigidity

With XLogP3-AA = -0.2, TPSA = 94.5 Ų, and only 4 rotatable bonds, the target compound meets fragment-like physicochemical criteria (MW < 300, clogP ≤ 3, number of rotatable bonds ≤ 3 + desirable range) [1]. The direct azetidine–oxadiazole linkage eliminates the entropic penalty of an additional methylene rotor present in competitor building blocks, potentially improving ligand efficiency upon elaboration [2]. This profile makes the compound suitable for fragment screening libraries targeting CNS enzymes or solubility-limited targets where high lipophilicity would confound hit triage.

Covalent Inhibitor or Targeted Protein Degrader (PROTAC) Scaffold Construction

The free aminomethyl group on the oxadiazole provides a nucleophilic handle for attaching electrophilic warheads (e.g., acrylamides, chloroacetamides) or for conjugating E3 ligase ligands via amide bond formation, while the Boc-protected azetidine can be unmasked and further elaborated to tune target affinity [1]. The 1,2,4-oxadiazole core serves as a metabolically stable bioisostere of ester or amide linkages, an established advantage in PROTAC linker design . The direct connectivity (no flexible methylene spacer) provides a more rigid presentation of the bifunctional handles, which can be advantageous for controlling ternary complex geometry [2].

S1P₁ Receptor Modulator or mGluR5 PAM Scaffold Elaboration

The 1,2,4-oxadiazole–azetidine architecture is a recognized pharmacophore in sphingosine-1-phosphate (S1P) receptor modulator patents (Allergan) and in mGluR5 positive allosteric modulator (PAM) series from Lundbeck [1]. The target compound, bearing a primary aminomethyl at the oxadiazole 3-position and a Boc-protected azetidine, provides a versatile late-stage intermediate that can be diversified to explore substitution vectors known to modulate potency, PAM/NAM switching behaviour, and physicochemical properties in these target classes [2].

Quote Request

Request a Quote for Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.